![molecular formula C11H11NO3S B451960 Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate CAS No. 256506-99-7](/img/structure/B451960.png)
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H11NO3S . It has a molecular weight of 237.28 . The IUPAC name for this compound is ethyl 2-amino-4-(2-furyl)-3-thiophenecarboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, often involves heterocyclization of various substrates . A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is represented by the linear formula: C11H11NO3S .
Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
Physical And Chemical Properties Analysis
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a solid substance . It has a density of 1.291g/cm3 . The boiling point of this compound is 363.3ºC at 760mmHg .
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate and related compounds have been a subject of interest in chemical research, particularly in the synthesis of various organic compounds. For instance, the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives has been reported, highlighting the compound's significance in organic synthesis (Prasad, Naik Angothu, Latha, & Nagulu, 2017). Similarly, the synthesis of ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a new azo-Schiff base, and its structural characterization have been detailed, demonstrating the compound's utility in forming complex organic structures (Menati, Mir, & Notash, 2020).
Photophysical Properties
Research has also been conducted on the photophysical properties of related compounds. For example, a study on the tandem photoarylation-photoisomerization of halothiazoles led to the synthesis of ethyl 2-arylthiazole-5-carboxylates, including a derivative with a furyl group. These compounds were found to have significant photophysical properties, which can be pivotal in photochemical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBJOYPNPOBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353077 | |
Record name | ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate | |
CAS RN |
256506-99-7 | |
Record name | ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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